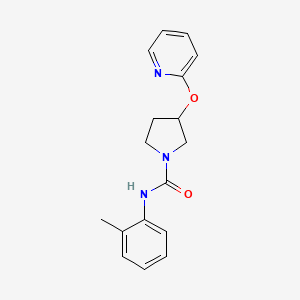
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with pyrrolidine-1-carboxamide structures have been synthesized and characterized, indicating a broader interest in this class of compounds for their potential biological activities and applications in crystal engineering .
Synthesis Analysis
The synthesis of related pyrrolidine-1-carboxamide compounds involves various chemical reactions, typically starting with the corresponding amines and carboxylic acids or their derivatives. For instance, a novel compound with a pyrrolidine-1-carboxamide moiety was synthesized and characterized using NMR, FT-IR, and MS techniques, and its structure was confirmed by X-ray diffraction . Similarly, the synthesis of a pyridine-2,6-dicarboxamide derivative was achieved by reacting aminophenylimino methylphenol with pyridine-2,6-dicarbonyl dichloride . These methods could potentially be adapted for the synthesis of "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of pyrrolidine-1-carboxamide derivatives is often confirmed using X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . Density Functional Theory (DFT) calculations are also employed to optimize the structure and compare it with experimental data, ensuring consistency between theoretical and empirical findings .
Chemical Reactions Analysis
Pyrrolidine-1-carboxamide compounds can participate in various chemical reactions. For example, acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can lead to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes . This indicates that the pyrrolidine-1-carboxamide moiety can be reactive under certain conditions, which could be relevant for the chemical behavior of "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-1-carboxamide derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the packing of molecules in the solid state is often dominated by hydrogen bonds . The polymorphism of a pyridine-2,6-dicarboxamide derivative in a single space group has been studied, revealing subtle differences in conformations and packing due to intermolecular hydrogen bonding interactions . These findings suggest that "3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide" may also exhibit specific physical properties and polymorphism based on its molecular interactions.
Applications De Recherche Scientifique
Photocatalytic Degradation and Environmental Applications
Kinetics and Products of the TiO2 Photocatalytic Degradation of Pyridine in Water :The study by Maillard-Dupuy et al. (1994) on the photocatalytic degradation of pyridine, a structural component of the chemical under discussion, highlights the environmental application of pyridine derivatives. The research found that pyridine is rapidly eliminated in water through photocatalysis over TiO2, leading to the formation of various degradation products including acetate, formate, and hydroxylated intermediates. This study sheds light on the potential environmental benefits of utilizing pyridine derivatives in the degradation of harmful substances in water (Maillard-Dupuy et al., 1994).
Synthesis and Structural Analysis
Water mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide :Jayarajan et al. (2019) conducted a study on the synthesis of a compound closely related to the one , through a water-mediated three-component reaction. This research is significant for understanding the synthetic pathways and structural characteristics of similar compounds, and it also delves into computational studies to analyze the non-linear optical (NLO) properties and molecular docking, hinting at potential anticancer activities (Jayarajan et al., 2019).
Anticancer Activity and Molecular Docking Studies
Multiple biological activities and molecular docking studies of newly synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids :Research by Sribalan et al. (2016) on the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids demonstrates the compound's potential biological activities. The study evaluates these hybrids for antibacterial, anti-inflammatory, and antioxidant activities and employs molecular docking analysis to understand their mode of action. This research indicates the diverse biological applications of pyridine derivatives and their relevance in designing new therapeutic agents (Sribalan et al., 2016).
Chemical Reactions and Mechanistic Insights
Acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides :The study by Gazizov et al. (2015) on the acid-catalyzed ring opening of a structurally related pyrrolidine-1-carboxamide provides valuable insights into the chemical reactivity and potential applications of such compounds. It discusses the formation of dibenzoxanthenes, diarylmethanes, and calixarenes, illustrating the compound's versatility in chemical transformations and its potential utility in synthetic chemistry (Gazizov et al., 2015).
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-6-2-3-7-15(13)19-17(21)20-11-9-14(12-20)22-16-8-4-5-10-18-16/h2-8,10,14H,9,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZBOPIFVLKURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-2-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

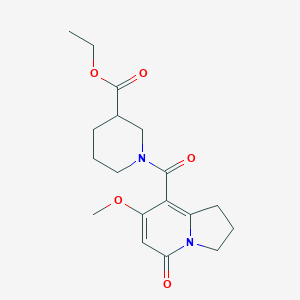

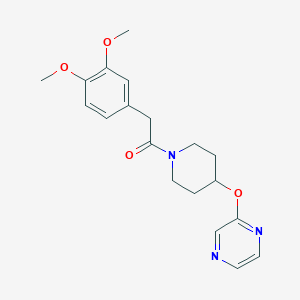
![Methyl (E)-4-oxo-4-[[4-(2-oxopiperidin-1-yl)phenyl]methylamino]but-2-enoate](/img/structure/B2517742.png)

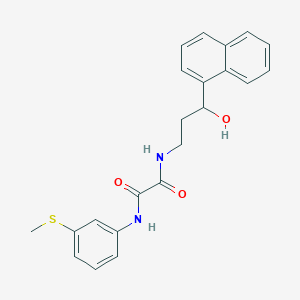
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)
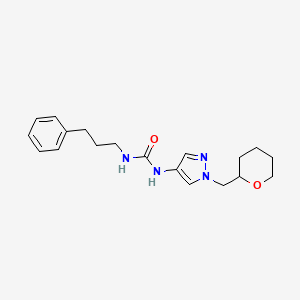
![1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2517749.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)
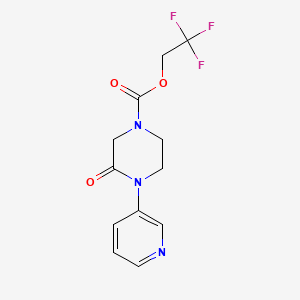
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)
![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)